2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol
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Overview
Description
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or related reagents.
Benzylation: The benzyl group is attached through a nucleophilic substitution reaction using benzyl halides.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, methylthiol, ethylene oxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Corresponding alcohols and amines.
Scientific Research Applications
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Benzimidazole Derivatives: Used as potent and tissue-selective androgen receptor modulators.
Uniqueness
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[benzyl-(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-20-14-16-12(15)9-13(17-14)18(7-8-19)10-11-5-3-2-4-6-11/h2-6,9,19H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZWXZHWMQJMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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